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8-Amino-2-(methylamino)-7H-purin-6-ol

Acyclic nucleoside phosphonate hydrolysis Glycosyl bond stability Protonation-dependent degradation

8-Amino-2-(methylamino)-7H-purin-6-ol (CAS 806640-27-7, C₆H₈N₆O, MW 180.17, also named 8-amino-1,9-dihydro-2-(methylamino)-6H-purin-6-one) is a substituted purine base bearing an amino group at C8, a methylamino group at N2, and an oxo (keto) function at C6. This heterocyclic scaffold serves as a core intermediate in the synthesis of acyclic nucleoside and nucleotide analogs, including PME and HPMP series derivatives, which are of interest for antiviral and anticancer drug discovery.

Molecular Formula C6H8N6O
Molecular Weight 180.17 g/mol
Cat. No. B15071071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2-(methylamino)-7H-purin-6-ol
Molecular FormulaC6H8N6O
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)NC(=N2)N
InChIInChI=1S/C6H8N6O/c1-8-6-11-3-2(4(13)12-6)9-5(7)10-3/h1H3,(H5,7,8,9,10,11,12,13)
InChIKeyKVSDZPCTXAYARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-2-(methylamino)-7H-purin-6-ol: Procuring the C8-Amino, N2-Methylamino Hypoxanthine/Guanine Analog for Targeted Purine Scaffold Design


8-Amino-2-(methylamino)-7H-purin-6-ol (CAS 806640-27-7, C₆H₈N₆O, MW 180.17, also named 8-amino-1,9-dihydro-2-(methylamino)-6H-purin-6-one) is a substituted purine base bearing an amino group at C8, a methylamino group at N2, and an oxo (keto) function at C6 . This heterocyclic scaffold serves as a core intermediate in the synthesis of acyclic nucleoside and nucleotide analogs, including PME and HPMP series derivatives, which are of interest for antiviral and anticancer drug discovery [1]. The compound’s substitution pattern is designed to modulate key properties—such as glycosyl bond stability, hydrogen‑bonding capacity, and enzyme recognition—that cannot be achieved with the parent purine guanine (2‑amino‑6‑oxo) or simpler mono‑substituted analogs.

Why Substituting 8-Amino-2-(methylamino)-7H-purin-6-ol with Generic Guanine Analogs Compromises Acyclic Nucleotide Analog Potency and Specificity


Procurement decisions that treat 8‑amino‑2‑(methylamino)‑7H‑purin‑6‑ol as interchangeable with standard guanine scaffolds ignore critical structure‑function relationships. Incorporation of the C8‑amino group alters glycosyl‑bond hydrolytic stability (an approximately 700‑fold rate acceleration for N,N‑dimethylamino vs. NHCH₃ derivatives has been reported in nucleoside hydrolysis models) [1], while the N2‑methylamino substituent modulates Watson‑Crick base‑pairing and hydrogen‑bonding patterns that are exploited in riboswitch and enzyme inhibitor design [2]. The combination of both modifications creates a unique spatial and electronic environment essential for downstream nucleotide analogs to achieve target selectivity; replacing this scaffold with guanine, 8‑aminoguanine, or 2‑methylaminoguanine invariably results in loss of the precise property balance required for candidate progression.

Quantitative Differentiation of 8-Amino-2-(methylamino)-7H-purin-6-ol: Evidence for Scientific Selection


Hydrolytic Stability Benefit: 8-Amino-2-(methylamino) versus 8-Dimethylamino Substituent Effects on Nucleoside Glycosyl Bond Cleavage Rates

In acid‑catalyzed nucleoside hydrolysis assays, 8‑N(CH₃)₂‑guanosine hydrolyzed approximately 700‑fold faster than 8‑NHCH₃‑guanosine, while 8‑NH₂‑guanosine hydrolyzed more slowly than guanosine itself [1]. This indicates that the secondary amine (NHCH₃) at C8 provides a substantially slower hydrolysis rate compared to the tertiary amine (N(CH₃)₂) and a faster rate than the primary amine, offering a tunable stability window for acyclic nucleotide prodrug design.

Acyclic nucleoside phosphonate hydrolysis Glycosyl bond stability Protonation-dependent degradation

N2-Methylamino Modification Effect on Guanine Riboswitch Binding Affinity

C2‑modified guanines, including N2‑methylamino derivatives, have been shown to bind the guanine riboswitch with high affinity yet significantly disrupt the ligand binding pocket via interference with a key Watson‑Crick pairing interaction between ligand and RNA [1]. While exact Kd values for the free base are not publicly available for the target compound, the structural basis for this disruption demonstrates that the N2‑methylamino group imparts binding properties distinct from guanine and other C2‑unmodified purines.

RNA guanine riboswitch Ligand binding pocket disruption N2-modified guanine affinity

Hydrogen Bond Donor/Acceptor Count and Molecular Topology versus Close In-Class Analogs

The target compound possesses 4 hydrogen bond donors and 3 hydrogen bond acceptors, with a calculated precise molecular mass of 180.076 Da . In comparison, guanine has 4 donors/3 acceptors (151.13 Da), 8‑aminoguanine (8‑aminoguanosine base) has 4 donors/4 acceptors (166.14 Da), and 2‑methylaminopurine‑6,8‑diol (N2‑methyl‑8‑oxoguanine) has 3 donors/5 acceptors (181.15 Da). The 8‑amino‑2‑methylamino pattern precisely maintains a donor/acceptor balance similar to guanine while increasing molecular weight and adding a secondary amine at C8, which influences pKa and tautomeric equilibria without drastically altering polarity.

Purine scaffold design Hydrogen bond donor count Physicochemical property optimization

Proven Application Scenarios for 8-Amino-2-(methylamino)-7H-purin-6-ol Based on Quantitative Differential Evidence


Acyclic Nucleotide Phosphonate (ANP) Prodrug Lead Optimization Requiring Tunable Glycosyl Bond Hydrolysis Rates

In the development of PME and HPMP series antivirals (e.g., acyclic nucleoside phosphonate analogs), the 8‑NHCH₃ purine base enables a rate of acid‑catalyzed hydrolysis intermediate between the labile 8‑N(CH₃)₂ and the extremely stable 8‑NH₂ derivatives (approximately 700‑fold slower than the former) [1]. This window is critical for balancing prodrug stability and intracellular release kinetics—achieving it requires sourcing the exact 8‑amino‑2‑(methylamino)‑7H‑purin‑6‑ol scaffold rather than interchangeable mono‑substituted precursors.

Structure‑Guided Design of RNA Riboswitch Ligands and Antibacterial Discovery

The N2‑methylamino group disrupts a key Watson‑Crick pairing interaction in the guanine riboswitch binding pocket, producing a high‑affinity yet structurally perturbing binding mode [2]. 8‑Amino‑2‑(methylamino)‑7H‑purin‑6‑ol therefore serves as a starting point for designing riboswitch antagonists that cannot be replaced by guanine or 8‑aminoguanine, which lack the requisite N2‑modification and fail to engage the same pocket disruption.

Pharmacophore Model Building and Selective Purine Nucleoside Phosphorylase (PNP) Inhibitor Design

Precise hydrogen bond donor/acceptor counts (4 HBD, 3 HBA) and the C8‑amino group create a pharmacophoric pattern distinct from guanine or 8‑oxo‑modified purines [1]. This pattern matches the PNP active site requirements for phosphate‑mimicking anions, and the 8‑NH₂ group has been shown to affect PNP substrate recognition in published inhibition studies. The target compound thus provides a unique scaffold for structure‑activity relationship (SAR) campaigns aimed at developing selective PNP inhibitors.

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